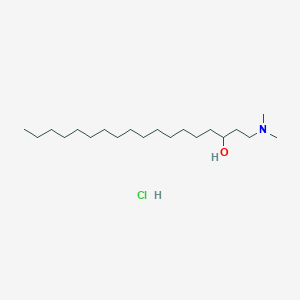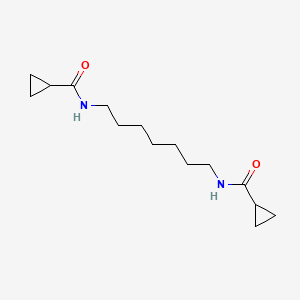
Cyclopropanecarboxamide, N,N'-1,7-heptanediylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is a chemical compound characterized by the presence of cyclopropane and carboxamide groups linked by a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- typically involves the reaction of cyclopropanecarboxylic acid with heptanediamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Substituted amides or thiol derivatives
Applications De Recherche Scientifique
Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological probe.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxamide: A simpler analog with similar structural features but lacking the heptane linker.
N,N’-1,7-heptanediylbis-urea: Another compound with a heptane linker but different functional groups.
Uniqueness: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is unique due to its combination of cyclopropane and carboxamide groups linked by a heptane chain. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
88216-23-3 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
N-[7-(cyclopropanecarbonylamino)heptyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H26N2O2/c18-14(12-6-7-12)16-10-4-2-1-3-5-11-17-15(19)13-8-9-13/h12-13H,1-11H2,(H,16,18)(H,17,19) |
Clé InChI |
CDSNGWGDVMLFHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NCCCCCCCNC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
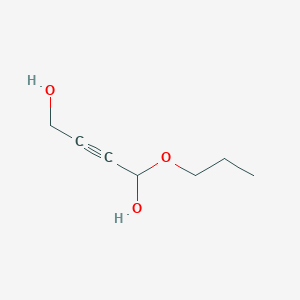
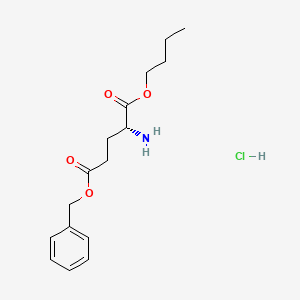
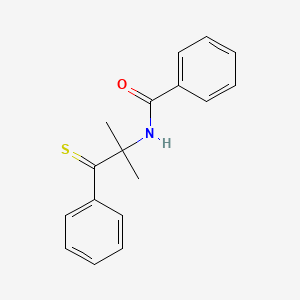
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
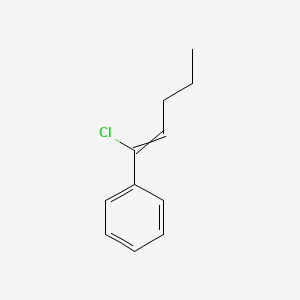
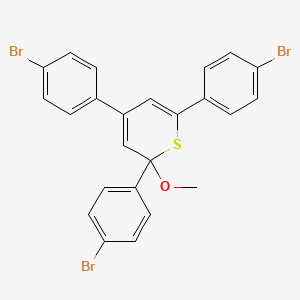
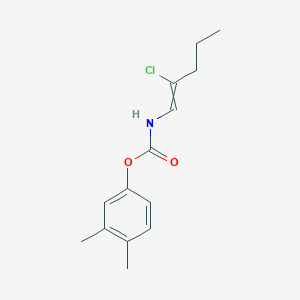
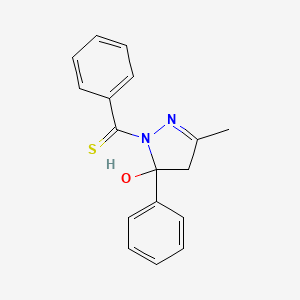
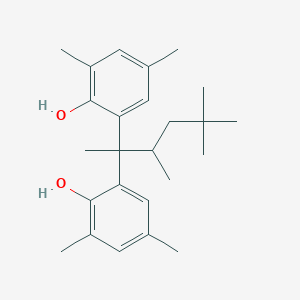
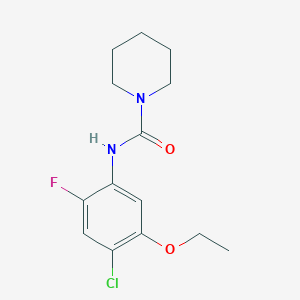
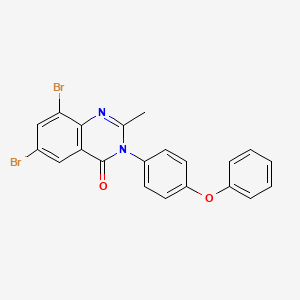
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
